4-Fluoro-2-(5-hexen-1-oxy)phenylZinc bromide
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Overview
Description
4-Fluoro-2-(5-hexen-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-fluoro-2-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 4-fluoro-2-(5-hexen-1-oxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-2-(5-hexen-1-oxy)phenyl bromide+Zn→4-Fluoro-2-(5-hexen-1-oxy)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(5-hexen-1-oxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions due to the presence of the hexenyl group.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of bases like potassium carbonate or sodium hydroxide.
Addition Reactions: The hexenyl group can react with various electrophiles under mild conditions.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Addition Reactions: Forms substituted alkenes.
Scientific Research Applications
4-Fluoro-2-(5-hexen-1-oxy)phenylzinc bromide is extensively used in:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects through the formation of carbon-carbon bonds via transmetalation, where the organozinc species transfers its organic group to a metal catalyst (e.g., palladium). This process is followed by reductive elimination, resulting in the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(5-hexen-1-oxy)phenylboronic acid
- 4-Fluoro-2-(5-hexen-1-oxy)phenylmagnesium bromide
Uniqueness
Compared to its boronic acid and magnesium bromide counterparts, 4-fluoro-2-(5-hexen-1-oxy)phenylzinc bromide offers better functional group tolerance and milder reaction conditions, making it a preferred choice in sensitive synthetic applications.
Properties
Molecular Formula |
C12H14BrFOZn |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-hex-5-enoxybenzene-4-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12;;/h2,6-7,10H,1,3-5,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
NKFLGFMLGUMSRF-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
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